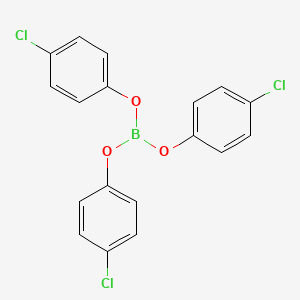

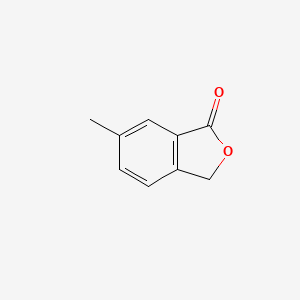

![molecular formula C8H7N3O3S B1348311 {[5-(2-Furyl)-4h-1,2,4-triazol-3-yl]sulfanyl}acetic acid CAS No. 30452-55-2](/img/structure/B1348311.png)

{[5-(2-Furyl)-4h-1,2,4-triazol-3-yl]sulfanyl}acetic acid

Overview

Description

“{[5-(2-Furyl)-4h-1,2,4-triazol-3-yl]sulfanyl}acetic acid” is a compound that contains a furan ring . It is related to the class of 1,2,4-triazole drugs, which are known for their antimicrobial properties .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, 5-Furan-2-yl [1,3,4]oxadiazole-2-thiol and 5-furan-2-yl-4H- [1,2,4]- triazole-3-thiol were synthesized from furan-2-carboxylic acid hydrazide .Molecular Structure Analysis

The molecular formula of “this compound” is C8H7N3O3S . The structure includes a furan ring and a 1,2,4-triazole ring .Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not available, it’s worth noting that 1,2,4-triazole derivatives have been studied for their inhibitory potential against various proteins essential for bacteria .Physical And Chemical Properties Analysis

The molecular weight of “this compound” is 225.23 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 6 . The exact mass is 225.02081227 g/mol .Scientific Research Applications

Synthesis and Structural Characterization

- The mercaptoacetic acid substituted 1,2,4-triazole, specifically 2-{[5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid (H2L), was synthesized and utilized to create dinuclear cobalt and nickel complexes. These complexes demonstrated strong urease inhibitory activities, suggesting potential applications in addressing enzymatic disorders or agricultural concerns related to urease (Fang et al., 2019).

Antifungal Evaluation

- Novel 1,2,4-triazolylmercaptoacetylthiosemicarbazides and 1,2,4-triazolylmercaptomethyl-1,3,4-thiadiazole analogs were synthesized and evaluated for antifungal activity. These compounds exhibited significant activity against various fungi strains, highlighting their potential in developing new antifungal agents (Terzioğlu Klip et al., 2010).

Synthesis and Bioactivities of Metal Complexes

- The synthesis of 2-{[5-(Pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid with manganese(II), zinc(II), and cadmium(II) acetate resulted in metal complexes with significant urease inhibitory activities. These complexes could have applications in developing treatments for diseases where urease activity is a contributing factor (Zhang et al., 2021).

Antimicrobial Activities

- Some newly synthesized compounds containing the {[5-(2-Furyl)-4h-1,2,4-triazol-3-yl]sulfanyl}acetic acid moiety showed promising antibacterial and antifungal activities. These findings support further investigation into their use as antimicrobial agents, particularly for strains resistant to existing antibiotics (Ulusoy et al., 2001).

Future Directions

The future directions for “{[5-(2-Furyl)-4h-1,2,4-triazol-3-yl]sulfanyl}acetic acid” and similar compounds could involve further exploration of their antimicrobial properties . Given the increasing prevalence of antibiotic resistance, these compounds could potentially serve as a basis for the development of new antimicrobial agents.

Mechanism of Action

Target of Action

A structurally similar compound, { [5- (5-nitro-2-furyl)-1,3,4-oxadiazol-2-yl]thio}acetic acid, is known to target the proteinaldose reductase . Aldose reductase is an enzyme involved in glucose metabolism and is implicated in the development of complications of diabetes mellitus.

Mode of Action

If it is similar to its nitrofuran counterpart, it may interact with aldose reductase, potentially inhibiting its activity . This could alter glucose metabolism, potentially mitigating some complications of diabetes.

Biochemical Pathways

If it acts similarly to its nitrofuran analogue, it may influence the polyol pathway by inhibiting aldose reductase . This could reduce the accumulation of sorbitol, a sugar alcohol that can cause cellular damage when present in high concentrations.

Result of Action

If it acts similarly to its nitrofuran analogue, it may reduce the accumulation of sorbitol within cells, potentially mitigating cellular damage .

Biochemical Analysis

Biochemical Properties

{[5-(2-Furyl)-4h-1,2,4-triazol-3-yl]sulfanyl}acetic acid plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes such as aldose reductase, which is involved in the reduction of glucose to sorbitol . The nature of these interactions often involves binding to the active site of the enzyme, thereby inhibiting its activity. This inhibition can lead to a decrease in the conversion of glucose to sorbitol, which is beneficial in managing conditions such as diabetic complications.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to affect the expression of genes involved in oxidative stress response, thereby enhancing the cell’s ability to manage oxidative damage . Additionally, it can alter cellular metabolism by inhibiting key metabolic enzymes, leading to changes in the levels of various metabolites.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the binding interaction with biomolecules such as enzymes. By binding to the active site of enzymes, it can inhibit or activate their activity. For example, its interaction with aldose reductase results in enzyme inhibition, which subsequently affects the metabolic pathway of glucose . Additionally, it can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of specific genes.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. It has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term studies have shown that prolonged exposure to this compound can lead to sustained inhibition of enzyme activity and persistent changes in gene expression, indicating its potential for long-term therapeutic applications.

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At lower doses, it has been observed to have beneficial effects, such as reducing oxidative stress and improving metabolic function . At higher doses, it can exhibit toxic or adverse effects, including cellular toxicity and disruption of normal metabolic processes. These threshold effects highlight the importance of careful dosage optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. It has been shown to inhibit enzymes involved in glucose metabolism, leading to alterations in the levels of glucose and its metabolites . Additionally, it can affect the activity of enzymes involved in oxidative stress response, thereby modulating the levels of reactive oxygen species and other related metabolites.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It has been observed to interact with membrane transporters that facilitate its uptake into cells . Once inside the cell, it can bind to intracellular proteins, which influence its localization and accumulation in specific cellular compartments.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It has been found to localize in the cytoplasm and nucleus, where it can interact with various biomolecules . Targeting signals and post-translational modifications play a role in directing it to specific compartments or organelles, thereby influencing its biochemical and cellular effects.

Properties

IUPAC Name |

2-[[5-(furan-2-yl)-1H-1,2,4-triazol-3-yl]sulfanyl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O3S/c12-6(13)4-15-8-9-7(10-11-8)5-2-1-3-14-5/h1-3H,4H2,(H,12,13)(H,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRKDHTIUTZPSCI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C2=NC(=NN2)SCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301200785 | |

| Record name | 2-[[3-(2-Furanyl)-1H-1,2,4-triazol-5-yl]thio]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301200785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30452-55-2 | |

| Record name | 2-[[3-(2-Furanyl)-1H-1,2,4-triazol-5-yl]thio]acetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=30452-55-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-[[3-(2-Furanyl)-1H-1,2,4-triazol-5-yl]thio]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301200785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-Cyclohexyl-5,6-dihydro-4H-pyrazino[3,2,1-jk]carbazole](/img/structure/B1348228.png)

![4,8-Dibromobenzo[1,2-c:4,5-c']difuran-1,3,5,7-tetraone](/img/structure/B1348238.png)